Pentanedioic acid, 2-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)-
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Overview
Description
Pentanedioic acid, 2-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)- is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 2-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)- typically involves multiple steps. One common approach is the condensation of 3-hydroxy-4-methoxyphenylacetic acid with a suitable dihydroxybenzene derivative under acidic conditions. The reaction is followed by esterification and subsequent hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would likely involve optimization of the laboratory methods, including the use of catalysts and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, 2-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pentanedioic acid, 2-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of pentanedioic acid, 2-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes and signaling pathways. The methoxyphenyl moiety may also contribute to its biological activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methoxyphenylacetic acid: Shares the methoxyphenyl moiety but lacks the complex structure of the target compound.
3-Hydroxy-4-methoxycinnamic acid: Contains a similar aromatic structure but differs in the side chain and functional groups.
Uniqueness
Pentanedioic acid, 2-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)- is unique due to its combination of multiple hydroxyl groups, a methoxyphenyl moiety, and a pentanedioic acid backbone
Properties
CAS No. |
62154-09-0 |
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Molecular Formula |
C2HK2Na4O10P |
Molecular Weight |
386.15 g/mol |
IUPAC Name |
dipotassium;tetrasodium;hydrogen phosphate;dicarbonate |
InChI |
InChI=1S/2CH2O3.2K.4Na.H3O4P/c2*2-1(3)4;;;;;;;1-5(2,3)4/h2*(H2,2,3,4);;;;;;;(H3,1,2,3,4)/q;;6*+1;/p-6 |
InChI Key |
WZMURCGAGPUJBR-UHFFFAOYSA-H |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[K+].[K+] |
Origin of Product |
United States |
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